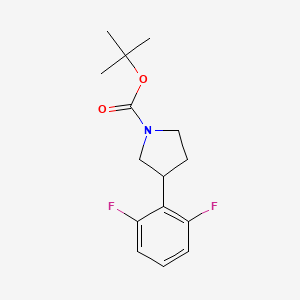

1-Boc-3-(2,6-difluorophenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2,6-difluorophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLWQVWXFSDGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 1 Boc 3 2,6 Difluorophenyl Pyrrolidine Scaffolds

Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group, offers several avenues for chemical modification. The Boc group facilitates the functionalization of the α-carbons (C2 and C5 positions) and can be readily removed to allow for reactions at the nitrogen atom.

The N-Boc group is well-established for its ability to direct lithiation at the adjacent C2 and C5 positions, enabling subsequent reactions with electrophiles. mdpi.comacs.org Pioneering work has demonstrated that N-Boc-pyrrolidine can be deprotonated using reagents like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand such as (-)-sparteine, to generate a configurationally stable 2-pyrrolidinolithium species. acs.orgnih.gov This organolithium intermediate can then be trapped by a wide range of electrophiles to introduce new substituents at the C2 position with high enantioselectivity. nih.gov

This process can be extended through transmetalation. The lithiated intermediate can be converted to a more stable organozinc reagent by treatment with zinc chloride (ZnCl₂). acs.orgacs.org This organozinc species can then participate in palladium-catalyzed Negishi cross-coupling reactions with various aryl and alkyl halides, providing a powerful method for creating C-C bonds at the α-position. acs.orgacs.org This enantioconvergent approach allows for the coupling of racemic α-zincated N-Boc-pyrrolidine with unactivated secondary alkyl iodides and bromides. nih.govacs.org

Beyond C-H activation, the pyrrolidine ring can be functionalized via redox-neutral methods. rsc.org In this approach, the pyrrolidine is oxidized in situ to form a cyclic iminium ion intermediate. This electrophilic species is then susceptible to attack by various nucleophiles, leading to the formation of α-substituted pyrrolidines. rsc.org This strategy provides a complementary method to electrophile trapping for introducing diversity at the ring's α-positions.

| Reaction Type | Reagents | Electrophile/Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Lithiation-Trapping | s-BuLi, (-)-sparteine | Alkyl halides, Aldehydes, Ketones | (R)-2-Alkyl/Aryl-N-Boc-pyrrolidines | acs.orgnih.gov |

| Negishi Cross-Coupling | 1. s-BuLi 2. ZnCl₂ 3. Pd(OAc)₂, t-Bu₃P-HBF₄ | Aryl bromides, Alkyl iodides | 2-Aryl/Alkyl-N-Boc-pyrrolidines | acs.orgresearchgate.net |

| Enantioconvergent Cross-Coupling | NiCl₂·glyme, Chiral diamine ligand | Racemic secondary alkyl halides | 2-Alkyl-N-Boc-pyrrolidines | nih.govacs.org |

| Redox-Neutral Functionalization | Quinone monoacetal (oxidant), DABCO (base) | Indoles, Naphthols (Nucleophiles) | 2-Aryl-N-(4-hydroxyphenyl)-pyrrolidines | rsc.orgrsc.org |

The 3-aryl pyrrolidine motif is a privileged structure found in numerous biologically active compounds. chemrxiv.orgresearchgate.netnih.gov While the parent compound already contains a 2,6-difluorophenyl group at this position, synthetic strategies that allow for variation of this substituent are crucial for structure-activity relationship (SAR) studies. A powerful method for synthesizing 3-substituted pyrrolidines is the palladium-catalyzed hydroarylation of pyrroline (B1223166) precursors. chemrxiv.orgnih.gov

This reaction involves the coupling of an aryl halide with an N-protected pyrroline in the presence of a palladium catalyst and a hydride source. Notably, the reaction's outcome depends on the nature of the nitrogen protecting group. While N-acyl pyrrolines typically yield alkene products from a traditional Mizoroki-Heck reaction, N-alkyl pyrrolines favor the hydroarylation pathway, delivering the saturated 3-aryl pyrrolidine product. researchgate.netnih.govnih.gov This methodology has a broad substrate scope, accommodating a diverse range of functionalized aryl bromides and allowing for the direct, single-step synthesis of drug-like molecules. nih.gov Similarly, catalyst-tuned hydroalkylation reactions can provide access to C3-alkylated pyrrolidines. organic-chemistry.org

Modifications of the Difluorophenyl Group for Structure Elucidation

The 2,6-difluorophenyl group is not only a critical pharmacophore but also a valuable tool for structure elucidation. The two fluorine atoms provide a unique spectroscopic handle for analysis.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The chemical shift of the fluorine atoms in the 2,6-difluorophenyl group is exquisitely sensitive to the local electronic environment, providing detailed information about the molecule's conformation and binding interactions.

X-ray Crystallography: The presence of fluorine atoms can influence crystal packing through weak interactions like C–H···F hydrogen bonds. Furthermore, the electron-dense fluorine atoms provide significant scattering, which can aid in solving the crystal structure and determining the precise three-dimensional arrangement of the molecule. nih.gov The orientation of the difluorophenyl group relative to the pyrrolidine ring can be unambiguously determined, which is crucial for understanding its interaction with biological targets. nih.gov

While the difluorophenyl group is relatively stable, targeted modifications can be envisioned to further aid in structure elucidation. For instance, nucleophilic aromatic substitution (SₙAr) could potentially replace one of the fluorine atoms with a heavier halogen, such as bromine or iodine. The introduction of a heavy atom would be particularly useful for solving crystal structures via single-crystal X-ray diffraction, as it provides a strong anomalous scattering signal.

Applications as a Versatile Synthetic Building Block

The inherent structural features of 1-Boc-3-(2,6-difluorophenyl)pyrrolidine make it an excellent starting point for the synthesis of more complex molecules. nbinno.comfrontierspecialtychemicals.com It serves as a chiral, rigid scaffold that can be elaborated upon in multiple directions.

The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs, highlighting its importance as a "privileged scaffold". nih.govlifechemicals.com this compound is an ideal starting point for generating combinatorial libraries of compounds for high-throughput screening. lifechemicals.com The scaffold offers at least three primary points for diversification:

Nitrogen Atom: The Boc group can be removed under acidic conditions, revealing a secondary amine. This amine can be functionalized with a wide array of substituents through N-alkylation, N-acylation, reductive amination, or sulfonylation, introducing significant structural diversity.

Pyrrolidine Ring (C2/C5): As described in section 3.1.1, the C2 and C5 positions can be functionalized with various alkyl and aryl groups through directed lithiation and subsequent coupling reactions. acs.orgnih.gov

Aromatic Ring: While more challenging, the 2,6-difluorophenyl ring can undergo further substitution reactions, allowing for the introduction of additional functional groups to probe interactions with biological targets.

| Modification Site | Reaction Type | Example Reagents/Building Blocks | Resulting Functional Group |

|---|---|---|---|

| Pyrrolidine Nitrogen (after deprotection) | N-Alkylation / Reductive Amination | Alkyl halides, Aldehydes/Ketones + NaBH(OAc)₃ | Tertiary amines |

| N-Acylation | Acid chlorides, Carboxylic acids + coupling agents | Amides | |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamides | |

| Pyrrolidine Ring (C2/C5) | Lithiation-Trapping / Cross-Coupling | Alkyl/Aryl halides, Carbonyl compounds | C-Alkyl, C-Aryl substituents |

| Difluorophenyl Ring | Electrophilic/Nucleophilic Aromatic Substitution | Halogens, Nitrating agents | Additional ring substituents |

The 3-aryl-pyrrolidine core is central to many complex organic molecules with significant pharmacological activity. researchgate.netlifechemicals.com This scaffold is frequently found in compounds targeting the central nervous system, such as ligands for serotonin (B10506) and dopamine (B1211576) receptors, as well as in enzyme inhibitors. chemrxiv.orgresearchgate.net

Mechanistic and Theoretical Investigations of 1 Boc 3 2,6 Difluorophenyl Pyrrolidine Reactions

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Synthesis

Understanding the detailed reaction mechanisms for the synthesis of substituted pyrrolidines is crucial for controlling selectivity and yield. Research has focused on identifying key intermediates and elementary steps, including C–H activation and radical-mediated pathways, as well as analyzing transition states in stereoselective processes.

The formation of the pyrrolidine ring, particularly with aryl substituents, can proceed through several advanced mechanistic routes. Copper-catalyzed intramolecular C-H amination is a prominent strategy. nih.govresearchgate.net These reactions often involve a domino sequence that may include the generation of a nitrogen-centered radical. researchgate.net

One proposed pathway involves the oxidation of a copper(I) precatalyst to a copper(II) species, which then facilitates the formation of a nitrogen radical from an N-halo or similar precursor amide. nih.gov This nitrogen radical can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT), a key C-H activation step, to generate a carbon-centered radical at the desired position on the acyclic precursor. researchgate.net This carbon radical is then trapped or further reacts to complete the cyclization, forming the pyrrolidine ring. Products formed in such oxidative cyclizations are consistent with mechanisms involving radical intermediates. nih.gov

For instance, in copper(II) carboxylate promoted carboamination reactions, the mechanism can involve the formation of a carbon radical intermediate, which is subsequently trapped. nih.gov The involvement of radical intermediates is supported by trapping experiments, for example, with TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), a classic carbon radical trap. nih.gov

Table 1: Key Elementary Steps in Pyrrolidine Synthesis

| Step | Description | Mediating Species (Example) | Evidence |

|---|---|---|---|

| Nitrogen Radical Formation | Homolytic cleavage of a nitrogen-heteroatom bond to generate an amidyl or iminyl radical. | Cu(II) oxidation of N-halo amides | Product analysis, consistency with radical pathways. nih.govnih.gov |

| C–H Activation / 1,5-HAT | Intramolecular abstraction of a hydrogen atom by the nitrogen radical to form a more stable carbon radical. | Nitrogen-centered radical | Regioselectivity of cyclization. researchgate.net |

| Cyclization | Intramolecular addition of the carbon radical onto a pendant group or termination via oxidation/reduction. | Carbon-centered radical | Formation of the pyrrolidine ring structure. nih.gov |

Achieving high stereoselectivity in the synthesis of 3-substituted pyrrolidines like 1-Boc-3-(2,6-difluorophenyl)pyrrolidine requires careful control over the transition states of the key bond-forming steps. Computational studies are invaluable for analyzing these transient structures. In stereoselective transformations, the relative energies of competing diastereomeric transition states determine the final product distribution.

For copper-catalyzed C-H amination reactions, analysis of the free energy profiles can reveal the energetic barriers of key steps, such as the N-F bond cleavage and the subsequent C-H amination. nih.gov The stereochemistry is often set during the cyclization step. The geometry of the transition state, influenced by factors like the steric bulk of the substituents (e.g., the 2,6-difluorophenyl group) and the coordination of the metal catalyst, dictates which diastereomer is formed preferentially. emich.edu

In reactions like the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, the approach of the ylide to the dipolarophile is controlled by the chiral catalyst. rsc.org Transition state modeling helps to visualize how the catalyst shields one face of the reactants, leading to the observed enantioselectivity. rsc.org The precise geometry of this transition state assembly is critical for achieving high levels of stereochemical control.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the structure and reactivity of molecules like this compound and for understanding the underlying factors that control reaction outcomes.

DFT calculations are widely used to optimize molecular geometries, calculate vibrational frequencies, and predict spectroscopic properties, which can then be compared with experimental data to confirm structures. researchgate.netnih.gov For this compound, DFT can determine the preferred conformation of the pyrrolidine ring (e.g., envelope or twist) and the orientation of the bulky Boc and difluorophenyl substituents.

Beyond structural analysis, DFT is employed to probe reactivity. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a molecule's susceptibility to electrophilic or nucleophilic attack can be assessed. longdom.orgresearchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions of the molecule, identifying likely sites for reaction. researchgate.net

Table 2: DFT-Derived Reactivity Descriptors

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron (nucleophilicity). Higher energy suggests greater reactivity. longdom.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron (electrophilicity). Lower energy suggests greater reactivity. longdom.org |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. A smaller gap often corresponds to higher reactivity. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from HOMO and LUMO energies. longdom.org |

| Electrophilicity Index (ω) | A global measure of electrophilic character. | Calculated from electronic chemical potential and hardness. nih.gov |

Computational methods are instrumental in understanding and predicting stereochemical outcomes. emich.edu For reactions involving chiral catalysts or auxiliaries, DFT can model the catalyst-substrate complex to rationalize the observed stereoselectivity. By comparing the energies of the transition states leading to different stereoisomers, the major product can be predicted. nih.gov

In the context of this compound synthesis, computational analysis can determine how the existing stereocenter (if the starting material is chiral) or the catalyst directs the formation of the new stereocenter at the C3 position. The presence of the bulky Boc protecting group and the sterically demanding 2,6-difluorophenyl group significantly influences the conformational landscape of reaction intermediates and transition states. DFT calculations can quantify these steric and electronic effects, explaining why a particular diastereomer is favored. emich.edu

Structure-Reactivity Relationships in Synthetic Pathways

The relationship between the molecular structure of reactants and their reactivity is a cornerstone of organic synthesis. For this compound, both the pyrrolidine core and its substituents dictate its behavior in synthetic transformations. nih.gov

The N-Boc group is a key structural feature. As a strong electron-withdrawing group, it can influence the nucleophilicity of the nitrogen atom and the acidity of adjacent C-H bonds. emich.edu The steric bulk of the Boc group also plays a crucial role in directing the stereochemical outcome of reactions at adjacent positions.

The 3-(2,6-difluorophenyl) substituent profoundly impacts reactivity through both steric and electronic effects. The fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions. The ortho-fluorine atoms also create significant steric hindrance, which can influence the conformational preference of the molecule and direct the approach of reagents in subsequent reactions. nih.gov This steric shielding can be exploited to achieve high selectivity in functionalization reactions at other positions of the pyrrolidine ring. nih.gov The interplay between the electronic nature of the aryl group and the steric environment of the pyrrolidine ring is a key factor in developing quantitative structure-reactivity relationships (QSRRs) for predicting reaction outcomes. chemrxiv.org

Future Directions and Emerging Research Avenues for 1 Boc 3 2,6 Difluorophenyl Pyrrolidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted pyrrolidines is a central theme in modern organic chemistry. mdpi.com Traditional methods for constructing the pyrrolidine (B122466) ring are being challenged by novel strategies that offer greater efficiency and access to complex molecular architectures. A significant area of interest is the development of multicomponent reactions (MCRs), which enhance synthetic efficacy and atom economy by combining multiple reactants in a single step. tandfonline.com

One of the most classical and extensively studied methods for preparing the five-membered pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, such as an olefin. nih.gov This method allows for controlled regio- and stereoselectivity. nih.gov Future developments in this area aim to expand the scope of suitable dipolarophiles and azomethine ylide precursors, enabling the synthesis of a wider array of substituted pyrrolidines.

Other emerging strategies include:

Asymmetric Lithiation: The asymmetric lithiation of N-Boc-pyrrolidine, followed by reaction with electrophiles, presents a direct route to enantioenriched 2-substituted pyrrolidines. researchgate.net However, this method often requires cryogenic temperatures and pyrophoric reagents, prompting research into milder and safer alternatives. researchgate.net

Intramolecular Cyclization: Intramolecular aza-Michael cyclization offers an alternative pathway to construct the pyrrolidine ring with good yields. researchgate.net

Functionalization of Enamines: The functionalization of the α- and β-positions of readily available endocyclic enamine derivatives provides a convenient method for creating substituted pyrrolidines and piperidines. researchgate.net This can involve electrophilic addition to the double bond followed by nucleophilic attack. researchgate.net

Diastereoselective Conjugate Addition: The diastereoselective conjugate addition of nucleophiles to α,β-unsaturated lactams derived from starting materials like (S)-pyroglutamic acid is another effective strategy for producing optically pure trans-3-substituted prolines, a class of pyrrolidine derivatives. mdpi.com

These methodologies represent a shift towards more sophisticated and controlled syntheses, allowing for the precise installation of desired substituents on the pyrrolidine core.

Green Chemistry Approaches in Pyrrolidine Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. nih.gov For pyrrolidine synthesis, this translates to the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of recoverable catalysts. mdpi.comrsc.org

Key green chemistry approaches include:

Alternative Solvents: Research is focused on replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives. rsc.org For instance, N-octyl pyrrolidone (NOP) has been identified as a promising biogenic solvent for solid-phase peptide synthesis (SPPS), a field where pyrrolidine derivatives are often used. rsc.org Mixtures of NOP with dimethyl carbonate (DMC) can reduce viscosity, making them suitable for automated protocols. rsc.org

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate reaction times, reduce energy consumption, and increase synthetic efficiency, aligning with the goals of green chemistry. tandfonline.comnih.gov

Catalyst-Free Reactions: Developing reactions that proceed efficiently without a catalyst is a major goal of green chemistry. Ultrasound irradiation is one technique being explored to promote pyrrolidine synthesis under catalyst-free conditions. tandfonline.com

Sustainable Feedstocks: A highly sustainable route to pyrrolidone derivatives has been developed using biosourced levulinic acid, proceeding without any additives, catalysts, or solvents, and achieving a very low E-factor (a measure of waste produced). rsc.org While this produces a pyrrolidone (a related ketone), the principle of using bio-based starting materials is a key future direction for all pyrrolidine-related syntheses.

These approaches aim to minimize the environmental footprint of synthesizing compounds like 1-Boc-3-(2,6-difluorophenyl)pyrrolidine, making the production process more sustainable and cost-effective.

Design and Application of Advanced Catalytic Systems

Catalysis is at the heart of modern synthetic chemistry, enabling transformations that would otherwise be difficult or impossible. For the synthesis and modification of pyrrolidines, advanced catalytic systems are being developed to achieve higher selectivity, efficiency, and functional group tolerance.

| Catalytic System | Transformation | Key Features |

| Palladium Catalysis | α-Arylation of N-Boc-pyrrolidine | Enables enantioselective formation of C-C bonds, crucial for creating aryl-substituted pyrrolidines. acs.orgresearchgate.net |

| Lewis Acid & Photoredox Catalysis | Reductive C-N Bond Cleavage | A novel strategy for the selective cleavage of inert C-N bonds in N-benzoyl pyrrolidine, allowing for skeletal remodeling into other heterocycles like aziridines and tetrahydrofurans. acs.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Cascade Reactions | Initiates highly selective cascade reactions for synthesizing pyrrolidine-fused β-lactones through intermolecular C-N bond formation. nih.gov |

| Borane (B(C₆F₅)₃) Catalysis | Dehydrogenation of Pyrrolidines | An operationally simple method to convert widely available pyrrolidines directly into pyrroles without requiring electron-withdrawing groups on the starting material. acs.orgnih.gov |

| Iridium Catalysis | Reductive Amination (Transfer Hydrogenation) | A practical method for synthesizing N-aryl-substituted pyrrolidines from diketones and anilines. nih.gov |

| Copper Catalysis | 1,3-Dipolar Cycloadditions | Used to catalyze asymmetric cycloadditions to deliver chiral-substituted pyrrolidines. nih.govresearchgate.net |

These advanced catalytic systems are expanding the toolbox available to chemists, allowing for the construction and derivatization of the this compound core in novel ways. Future research will likely focus on discovering new catalysts that offer even greater control over reactivity and selectivity. acs.orgnih.gov

Exploration of New Structural Analogues for Enhanced Synthetic Utility

The exploration of new structural analogues of this compound is driven by the need for compounds with improved properties or novel biological activities. The pyrrolidine ring's non-planar, sp³-hybridized nature allows it to efficiently explore pharmacophore space, and modifications to its structure can significantly impact its function. nih.gov

Research in this area focuses on:

Varying Substitution Patterns: The synthesis of pyrrolidine analogues with different substituents at various positions is a key strategy. For example, studies on pyrrolidine-2,5-diones have shown that the nature of the substituent at the 3-position significantly influences anticonvulsant activity. nih.gov

Creating Fused Ring Systems: The development of methods to construct bicyclic systems, such as pyrrolizidines or pyrrolidine-fused β-lactones, opens up new avenues for structural diversity. nih.govnih.gov

Bioisosteric Replacement: Replacing the difluorophenyl group with other aromatic or heteroaromatic rings can modulate the electronic and steric properties of the molecule, potentially leading to improved biological activity or different target selectivity. The synthesis of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as RORγt inverse agonists is an example of how modifying the core structure can lead to potent and selective therapeutic agents. nih.gov

Monocyclic Analogues: In cases where a complex natural product contains a pyrrolidine-based core (like the pyrrolizidine (B1209537) skeleton of pochonicine), the synthesis of simplified monocyclic pyrrolidine analogues can be a valuable strategy to retain biological activity while reducing synthetic complexity. nih.gov

By systematically exploring these structural modifications, researchers can fine-tune the properties of the core molecule, leading to the discovery of new compounds with enhanced utility in both synthesis and medicine.

Q & A

Q. What are the standard synthetic routes for 1-Boc-3-(2,6-difluorophenyl)pyrrolidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of the pyrrolidine ring. A common approach includes:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP .

- Aryl substitution : Coupling the 2,6-difluorophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives are often employed . Critical factors include temperature control (e.g., 0°C to rt for Boc protection) and solvent selection (THF or dioxane for coupling reactions). Yields drop significantly if moisture-sensitive intermediates are exposed to humidity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR identifies Boc group integrity and pyrrolidine ring conformation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .

- X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine structures to resolve bond angles and stereochemistry .

Q. What purification strategies are effective for removing common byproducts (e.g., de-Boc derivatives)?

- Flash chromatography : Silica gel with gradients of ethyl acetate/hexane separates Boc-protected compounds from deprotected amines.

- HPLC : Reverse-phase C18 columns with acetonitrile/water buffers resolve polar impurities.

- Recrystallization : Use tert-butyl methyl ether (MTBE) or hexane to isolate high-purity crystals .

Advanced Research Questions

Q. How do electronic effects of the 2,6-difluorophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms activate the aryl ring toward electrophilic substitution but reduce nucleophilicity. In Pd-catalyzed couplings, the meta-fluorine positions sterically hinder bulky catalysts, requiring ligand optimization (e.g., XPhos) to enhance turnover . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What experimental approaches resolve contradictions in biological activity data for analogs of this compound?

- Structure-activity relationship (SAR) studies : Compare analogs with varied substituents (e.g., 2,6-dimethoxyphenyl vs. 2,6-difluorophenyl) to isolate electronic vs. steric effects .

- Docking simulations : Map interactions with target proteins (e.g., kinases) using software like AutoDock to rationalize potency variations .

- Metabolic profiling : LC-MS/MS identifies metabolites that may confound activity assays (e.g., Boc deprotection in vivo) .

Q. How can reaction scalability be optimized without compromising enantiomeric purity?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives during pyrrolidine ring formation to enforce stereochemistry .

- Flow chemistry : Continuous processing minimizes racemization by reducing residence time at high temperatures .

- In-line analytics : FTIR monitors reaction progress to halt at optimal conversion .

Methodological Considerations

Q. What techniques quantify Boc group stability under acidic or basic conditions?

Q. How do steric effects from the 2,6-difluorophenyl group impact crystallographic data interpretation?

The substituent introduces torsional strain, leading to non-planar conformations. SHELXL refinement with TWIN commands may be required for twinned crystals, and Hirshfeld surface analysis clarifies intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.